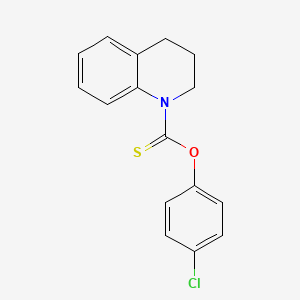![molecular formula C16H16O4S B14610624 [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid CAS No. 60969-64-4](/img/structure/B14610624.png)
[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid: is an organic compound characterized by its unique structural features, which include methoxy groups and a phenylsulfanyl moiety attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid typically involves the introduction of methoxy groups and a phenylsulfanyl group onto a phenylacetic acid core. One common method involves the reaction of 4,5-dimethoxy-2-iodophenylacetic acid with phenylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxy groups or the phenylsulfanyl moiety, potentially yielding demethylated or desulfurized products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated or desulfurized derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Its structural features allow for interactions with various biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the phenylsulfanyl group might yield compounds with enhanced pharmacological properties.
Industry: In the industrial sector, this compound can be utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is largely dependent on its interactions with molecular targets. The methoxy groups and the phenylsulfanyl moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [4-Methoxy-2-(phenylsulfanyl)phenyl]acetic acid
- [4,5-Dimethoxy-2-(methylsulfanyl)phenyl]acetic acid
- [4,5-Dimethoxy-2-(phenylsulfanyl)benzyl]alcohol
Comparison: Compared to similar compounds, [4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid is unique due to the presence of both methoxy groups and a phenylsulfanyl moiety on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60969-64-4 |
|---|---|
Molecular Formula |
C16H16O4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-phenylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C16H16O4S/c1-19-13-8-11(9-16(17)18)15(10-14(13)20-2)21-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,17,18) |
InChI Key |
HOTPRWPVNZARIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)SC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)




![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)

![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)



